molecular formula C13H15N3O B1491650 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098089-91-7

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1491650
CAS RN: 2098089-91-7
M. Wt: 229.28 g/mol
InChI Key: MVQKFBYCZLFTCR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1 H -pyrazolo [3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihy-dropyrano[2,3-c]pyrazole-5-carbonitrile .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives have been identified as potent antituberculosis agents. Their structural versatility allows for the design of compounds that can target the tuberculosis bacteria effectively. The incorporation of the pyridin-4-yl group in the pyrazole core could potentially enhance the bioactivity of these compounds against tuberculosis .

Agricultural Chemistry: Pesticides

The pyrazole moiety is a common feature in many pesticides. Its ability to disrupt the life cycle of pests makes it valuable in agricultural chemistry. The specific compound could be explored for its efficacy as a pesticide due to its unique structure .

Organic Synthesis: Catalysts

In organic synthesis, pyrazole derivatives can act as catalysts. They can facilitate various chemical reactions, including those that are important for creating complex organic molecules. The ethyl group attached to the pyrazole ring in “1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” might influence its catalytic properties .

Pharmaceutical Development: Anticancer Agents

Research has shown that pyrazole derivatives can exhibit anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. The tetrahydropyrano modification of the compound could be crucial in developing new anticancer drugs .

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to inhibit various enzymes that are therapeutic targets, such as kinases. The specific structure of “1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could be synthesized to test its effectiveness in inhibiting enzymes that are relevant in diseases .

Material Science: Fluorescent Materials

Due to the inherent properties of the pyrazole ring, derivatives can be used to create fluorescent materials. These materials have applications in bioimaging and sensors. The compound’s structure could be modified to enhance its fluorescence for such applications .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQKFBYCZLFTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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